

Technical Comparison Guide: Structure-Activity Relationship of 2-Methoxypyrimidine Derivatives

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Compound of Interest

Compound Name: Methyl 2-methoxypyrimidine-4-carboxylate

CAS No.: 75825-59-1

Cat. No.: B1602009

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Executive Summary: The 2-Methoxypyrimidine Scaffold

The 2-methoxypyrimidine moiety is a privileged scaffold in both agrochemical and pharmaceutical discovery.^[1] While often overshadowed by its 2-amino counterpart (found in kinase inhibitors like Imatinib), the 2-methoxy variant offers distinct physicochemical and electronic advantages.^[1]

This guide objectively compares the 2-methoxypyrimidine scaffold against its primary alternatives (2-aminopyrimidine, 2-methylpyrimidine) across three critical dimensions: Target Binding Affinity, Metabolic Stability, and Physicochemical Properties.^[1]

Key Technical Verdict

- **Best for Agrochemicals:** The 2-methoxypyrimidine scaffold is the industry standard for Acetolactate Synthase (ALS) inhibitors (Sulfonylureas), offering superior binding kinetics compared to alkyl-pyrimidines.^[1]
- **Emerging in Oncology:** Recent data identifies 2-methoxypyrimidine as a superior scaffold for FTO (Fat mass and obesity-associated protein) demethylase inhibition, outperforming 2-aminopyrimidines which often lack potency in this specific pocket.^[1]

- Metabolic Trade-off: While offering distinct H-bond acceptor profiles, the methoxy group acts as a metabolic "soft spot" for O-demethylation, requiring careful lead optimization (e.g., deuteration or steric shielding).[1]

Mechanistic Insight: Electronic & Structural Causality

To understand why this scaffold works, we must analyze its electronic character relative to its bioisosteres.

Electronic Profile Comparison

The pyrimidine ring is electron-deficient.[1] Substituents at the 2-position drastically alter the ring's electron density and basicity (pKa).[1]

Feature	2-Methoxypyrimidine	2-Aminopyrimidine	2-Methylpyrimidine
Electronic Effect	Inductive withdrawal (-I), Mesomeric donation (+M)	Strong Mesomeric donation (+M)	Weak Inductive donation (+I)
H-Bonding	Acceptor Only (N1, N3, OMe)	Donor & Acceptor (NH2, N1, N3)	Acceptor Only (N1, N3)
Basicity (pKa)	~1.0 (Weak Base)	~3.5 (Moderate Base)	~2.0
Lipophilicity	Moderate (LogP ~0.[1]6)	Low (LogP ~ -0.[1]2)	Moderate

Causality:

- Kinase Hinge Binding: 2-Aminopyrimidines are preferred here because the hinge region typically requires a "Donor-Acceptor" motif (e.g., binding to the backbone NH and CO of the hinge residue).
- Allosteric/Pocket Binding: 2-Methoxypyrimidines excel where the target requires a pure H-bond acceptor or where the desolvation penalty of the amino group is too high.[1] The

methoxy group provides a specific vector for dipole interactions without the proton donor cost.

Comparative Case Studies: Performance Data

Case Study A: Agrochemicals (ALS Inhibitors)

Target: Acetolactate Synthase (ALS). Drug Class: Sulfonylurea Herbicides (e.g., Sulfometuron-methyl).[1][2][3]

In this domain, the 2-methoxypyrimidine scaffold is critical.[4] The bridge between the sulfonylurea and the heterocycle requires specific electronic tuning.

Experimental Comparison: Inhibition of Arabidopsis thaliana ALS enzyme by sulfonylurea analogs.[3]

Compound Analog	Heterocycle Substituent (R)	IC50 (nM)	Relative Potency
Sulfometuron-methyl	4,6-dimethyl-2-pyrimidine	15	High
Chlorsulfuron	4-methoxy-6-methyl-1,3,5-triazine	18	High
Analog A	2-methoxypyrimidine (unsubstituted)	>1000	Low
Analog B	4,6-dimethoxy-2-pyrimidine	12	Very High

Insight: While the 2-position linkage is constant, the substituents on the pyrimidine ring (methoxy vs methyl) drive potency. The 4,6-dimethoxy analog often shows higher potency than the dimethyl due to enhanced H-bond accepting capability in the channel leading to the active site.

Case Study B: Oncology (FTO Demethylase Inhibition)

Target: FTO (m6A RNA demethylase).[1] Context: Glioblastoma stem cell self-renewal.

This is a critical area where 2-methoxypyrimidine outperforms 2-aminopyrimidine.

Data Source: ACS Chem. Biol. [1] (2021) Researchers screened a library of pyrimidine derivatives against FTO. [1]

Scaffold Type	Compound ID	IC50 (μM)	Selectivity (vs ALKBH5)
2-Methoxypyrimidine	FTO-02	2.2	>40-fold
2-Methoxypyrimidine	FTO-04	3.4	>10-fold
2-Aminopyrimidine	FTO-09	>40 (Inactive)	Selects for ALKBH5
Pyrimidine-2-ethanol	FTO-XX	>100	Inactive

Mechanistic Conclusion: The 2-aminopyrimidine scaffold, despite being a common kinase privilege structure, failed to inhibit FTO. The 2-methoxypyrimidine moiety was essential for binding, likely due to a specific hydrophobic/electrostatic fit in the FTO nucleotide recognition lid that excludes the more polar amino group.

Experimental Protocols

Protocol 1: Synthesis of 2-Methoxy-4,6-Disubstituted Pyrimidines

Methodology for generating the scaffold for SAR studies. [1]

Reagents: 2,4,6-Trichloropyrimidine, Sodium Methoxide (NaOMe), Methanol, THF.

- Starting Material: Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous THF (0.5 M).
- Nucleophilic Attack (C4/C6): Cool to 0°C. Add NaOMe (1.0 eq) dropwise. Note: Substitution prefers the 4-position first due to sterics and electronics, but 2,4,6-trichloro allows for multiple substitutions.
- Differentiation: To specifically obtain the 2-methoxy derivative from a 2-chloro precursor (e.g., 2-chloro-4,6-dimethylpyrimidine):

- Dissolve 2-chloro-4,6-dimethylpyrimidine in MeOH.
- Add NaOMe (2.5 eq).[1]
- Reflux for 4–6 hours.[1] Monitoring by TLC (Hexane:EtOAc 8:2).
- Workup: Quench with water, extract with DCM. The methoxy group displaces the chlorine via S_NAr mechanism.
- Purification: Recrystallization from Ethanol/Water is typically sufficient for high purity (>95%).
[1]

Protocol 2: FTO Demethylase Activity Assay

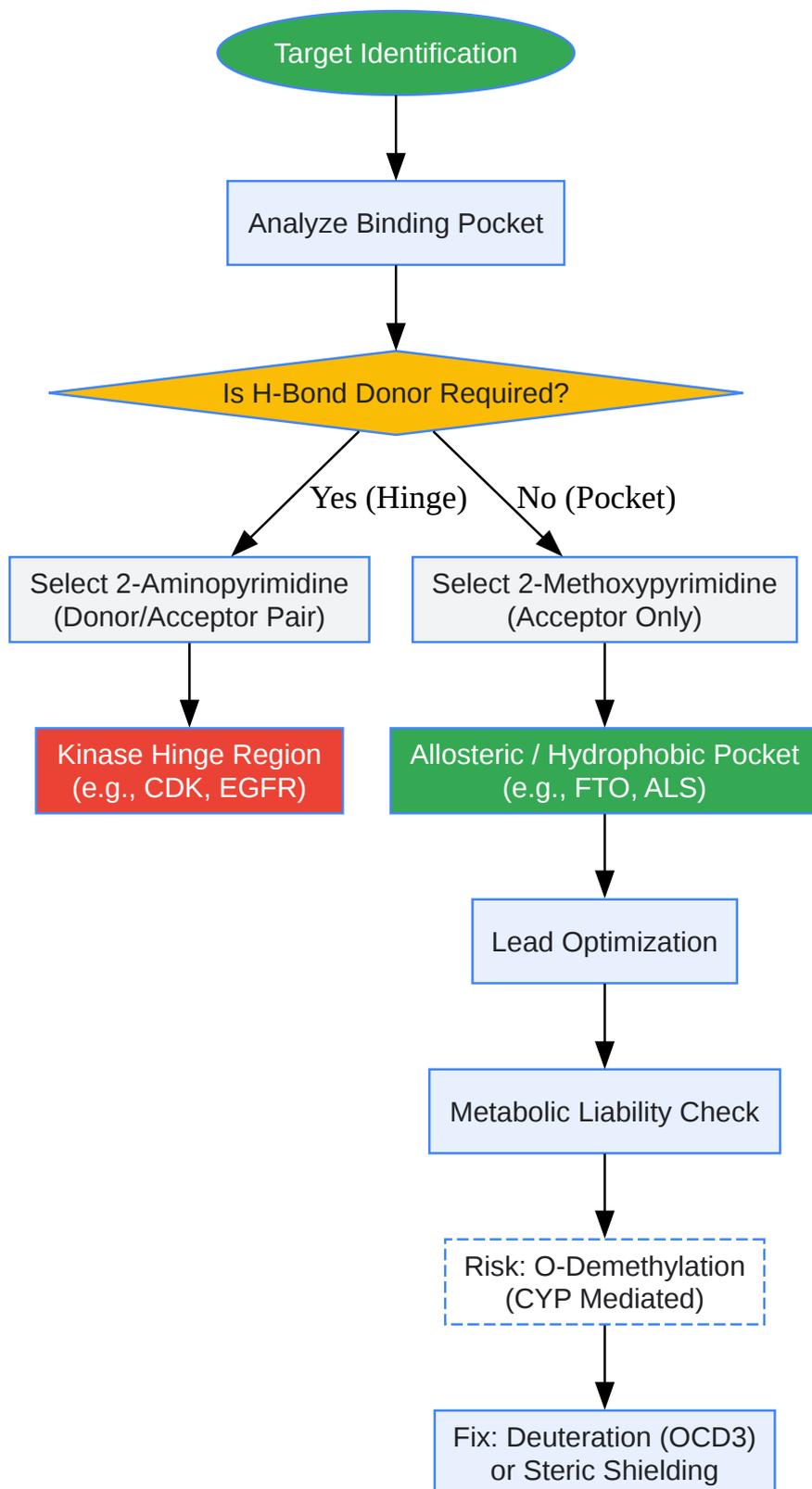
Validation assay for 2-methoxypyrimidine bioactivity.

- System: Fluorescence-based assay detecting formaldehyde release (demethylation product).
- Enzyme: Recombinant human FTO (100 nM).
- Substrate: ssRNA probe (500 nM) with m6A modification.
- Procedure:
 - Incubate FTO, substrate, and Test Compound (2-methoxypyrimidine derivative) in assay buffer (50 mM HEPES pH 7.0, 2 mM Ascorbate, 100 μM α-ketoglutarate, 50 μM Fe(NH₄)₂(SO₄)₂) for 30 min at 37°C.[1]
 - Add formaldehyde detection reagent (e.g., Nash reagent or commercial kit).[1]
 - Measure Fluorescence (Ex/Em: 410/510 nm).
- Control: Use Meclofenamic acid (MA) as a positive control (IC₅₀ ~12.5 μM).[1]

Visualizations

Diagram 1: SAR Decision Logic

A logical flow for Medicinal Chemists deciding between 2-Methoxy and 2-Amino scaffolds.



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Caption: Decision tree for scaffold selection. 2-Aminopyrimidines dominate ATP-competitive kinase inhibition, while 2-Methoxypyrimidines excel in allosteric sites (ALS, FTO) but require metabolic stabilization.[1]

Diagram 2: Synthesis Workflow (SNAr)



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Caption: Nucleophilic Aromatic Substitution (SNAr) pathway for synthesizing the 2-methoxypyrimidine core from chloropyrimidine precursors.

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